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The CANTABILE study, a prospective, multicenter, randomized controlled trial, directly compared the

efficacy of canagliflozin (an SGLT2 inhibitor) and teneligliptin (a DPP-4 inhibitor) in Japanese patients with

type 2 diabetes and metabolic risk factors over 24 weeks [1].

Efficacy Parameter
Canagliflozin
(SGLT2 Inhibitor)

Teneligliptin
(DPP-4 Inhibitor)

P-value

Composite Outcome: Patients
with ≥1 improved metabolic risk
factor (Primary Endpoint)

62.2% of patients 31.3% of patients 0.0004 [1]

≥3% Body Weight Reduction 55.9% of patients 10.5% of patients < 0.0001 [1]

HbA1c Reduction Significant
decrease [2]

Significant
decrease [2]

Not Significant (NS)
between groups [2]

Energy Intake (Diet) Tended to
increase [2]

Significantly
decreased [2]

Significant
difference between

groups [2]

Homeostatic Model Assessment
for Insulin Resistance (HOMA-IR)

Significantly

reduced [2]

No significant

change [2]

Significant

difference between
groups [2]
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Efficacy Parameter
Canagliflozin
(SGLT2 Inhibitor)

Teneligliptin
(DPP-4 Inhibitor)

P-value

Liver Function Markers (AST, ALT,
γ-GTP)

Significantly

reduced [2]

No significant

change [2]

Information missing

A subsequent subanalysis of the CANTABILE study provided further insights into dietary intake and body

weight, revealing a paradoxical yet important finding: despite a tendency for increased energy intake, the

canagliflozin group experienced significant weight loss. In contrast, the teneligliptin group reduced energy

intake but did not achieve significant weight loss [2]. This highlights a key differential effect, where the

weight loss from canagliflozin is driven by its mechanism of calorie excretion rather than reduced

consumption.

Experimental Protocol of the CANTABILE Study

The data in the summary table above comes from a robust clinical trial design. Here are the detailed

methodologies for the key experiments cited.

Study Design: Prospective, multicenter, open-label, randomized, parallel-group comparison study

[1].
Participants: 162 Japanese patients with type 2 diabetes and one or more metabolic risk factors

(obesity, hypertension, or dyslipidemia) [1].
Intervention: Patients were randomized to receive either:

Canagliflozin: 100 mg once daily, with potential escalation to 300 mg [2].
Teneligliptin: 20 mg once daily, with potential increase to 40 mg [2].

Treatment Duration: 24 weeks [1].
Primary Endpoint: Composite percentage of subjects who experienced an improvement in at least

one metabolic risk factor (obesity, hypertension, dyslipidemia) after 24 weeks [1].
Key Secondary Endpoints:

Change from baseline in HbA1c, body weight, and HOMA-IR [2].
Energy and nutrient intake assessed using the brief-type self-administered diet history

questionnaire (BDHQ), a validated tool in the Japanese population [2].
Analysis: The Full Analysis Set (FAS) population, which included all patients with at least one post-

baseline data point, was used for analysis [2].
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Mechanisms of Action and Signaling Pathways

The differing efficacy profiles of these two drug classes stem from their distinct mechanisms of action,

which target different physiological pathways to lower blood glucose.
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This diagram illustrates the distinct pathways through which DPP-4 inhibitors and SGLT2 inhibitors operate.

The different mechanisms explain the efficacy profiles: both classes lower blood glucose, but the SGLT2

inhibitor's action in the kidney independently leads to weight loss and calorie excretion, aligning with the

clinical data from the CANTABILE study [2] [3] [4].

Key Takeaways for Research and Development
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Mechanistic Differentiation: While both classes provide glycemic control, SGLT2 inhibitors offer

additional benefits of weight loss and blood pressure reduction, which are crucial for managing
metabolic syndrome [1] [3].

Clinical Trial Design: The CANTABILE study highlights the importance of evaluating composite
metabolic endpoints and objective measures like the BDHQ to fully capture a drug's impact.

Future Directions: Research is exploring the use of advanced computational models, like neuro-
symbolic AI, to discover and optimize safer, more effective DPP-4 inhibitors [5].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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